9H-Carbazole-3,6-dicarboxylic acid is an organic compound belonging to the carbazole class, characterized by a unique fused-ring structure. It features a tricyclic system comprising two benzene rings fused with a central nitrogen-containing pyridine ring. The compound has two carboxylic acid groups attached at the 3 and 6 positions of the carbazole core, providing it with interesting functionalities due to its aromatic character and acidic nature .
This compound is primarily synthesized in research laboratories and serves as a potential intermediate for various functional materials. Its structural attributes make it suitable for applications in polymers, optoelectronic devices, and sensors.
Scientific studies have explored potential applications for 9H-Carbazole-3,6-dicarboxylic acid. Here are two areas of investigation:
Researchers have investigated the use of 9H-Carbazole-3,6-dicarboxylic acid derivatives in OLEDs. The rationale is that the incorporation of the carbazole unit, a well-known building block for OLED materials, along with carboxylic acid groups, could contribute to desirable properties for OLED applications [].
Another area of exploration involves the use of 9H-Carbazole-3,6-dicarboxylic acid as a ligand for the construction of MOFs. MOFs are porous materials with potential applications in gas storage and separation. Studies suggest that 9H-Carbazole-3,6-dicarboxylic acid can be used to create MOFs with specific pore sizes and functionalities [].
The synthesis of 9H-Carbazole-3,6-dicarboxylic acid typically involves the oxidation of 9H-Carbazole-3,6-dicarbonitrile using strong acids. An alternative method includes treating the dinitrile with an aqueous base in the presence of copper iodide, which yields the desired acid after a workup process. The balanced chemical equation for this reaction can be summarized as follows:
This reaction highlights the versatility of 9H-Carbazole-3,6-dicarboxylic acid as a building block in organic synthesis .
Research has indicated that 9H-Carbazole-3,6-dicarboxylic acid and its derivatives exhibit various biological activities. These include potential anti-cancer properties and applications in drug design due to their ability to interact with biological targets effectively. The presence of the nitrogen atom within its structure enhances its binding capabilities with biological molecules, making it a subject of interest in pharmacological studies.
The synthesis methods for 9H-Carbazole-3,6-dicarboxylic acid can be categorized as follows:
These methods underscore the compound's accessibility for research and industrial applications.
9H-Carbazole-3,6-dicarboxylic acid has several notable applications:
Studies on the interactions of 9H-Carbazole-3,6-dicarboxylic acid with various metals have shown promising results in forming coordination compounds. These interactions are significant for applications in catalysis and materials science. The ligand's ability to form stable complexes enhances its utility in creating functional materials with specific properties .
Several compounds share structural similarities with 9H-Carbazole-3,6-dicarboxylic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 9H-Carbazole-2,7-dicarboxylic acid | Similar carbazole core but different carboxyl positions | Used in constructing zinc(II) coordination polymers |
| 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid | Contains an additional phenyl group | Enhances solubility and functional diversity |
| 9H-Carbazole-3-carboxylic acid | Single carboxyl group attached | Simpler structure; less versatile |
The uniqueness of 9H-Carbazole-3,6-dicarboxylic acid lies in its dual carboxylic functionalities at specific positions on the carbazole framework, allowing for diverse applications in organic synthesis and material science .
The rigid, planar structure of 9H-carbazole-3,6-dicarboxylic acid enables precise control over MOF topology. Its two carboxylate groups at the 3- and 6-positions act as bridging ligands, facilitating the formation of helical chains and interconnected networks. For example, a terbium-based MOF ([Tb(HL)(H₂O)]) synthesized via solvothermal methods crystallizes in a trigonal chiral space group (P3₂21), featuring homochiral helical chains that propagate along the c-axis [1]. These chains interconnect to form a 3D framework with three distinct 1D channels, demonstrating the ligand’s ability to template porous architectures (Table 1).
Table 1: Structural Parameters of [Tb(HL)(H₂O)] MOF
| Parameter | Value |
|---|---|
| Space group | P3₂21 |
| Unit cell dimensions | a = b = 13.6491 Å, c = 32.345 Å |
| Unit cell volume | 5218.5 ų |
| Ligand coordination | μ₃-bridging mode |
The carboxylate groups deprotonate to form strong coordination bonds with metal nodes, while the carbazole core provides π-conjugation for stabilizing framework interactions [3]. This dual functionality allows the ligand to direct the assembly of MOFs with high thermal stability (up to 300°C) and tailored pore sizes [1] [3].
While zinc-based photochromic MOFs using 9H-carbazole-3,6-dicarboxylic acid remain underexplored in the provided literature, analogous systems with cadmium and terbium offer insights. For instance, cadmium MOFs incorporating carbazole dicarboxylates exhibit ligand-to-metal charge transfer (LMCT) transitions, resulting in tunable photoluminescence [4]. In such systems, the carbazole ligand acts as a photosensitizer, absorbing UV light and transferring energy to metal centers. Although zinc-specific studies are absent, extrapolation from cadmium systems suggests potential for designing zinc MOFs with similar photoresponsive behavior.
Key factors influencing photochromic activity include:
Although bipyridine-modified derivatives of 9H-carbazole-3,6-dicarboxylic acid are not explicitly covered in the sources, energy transfer in related MOFs occurs via two primary pathways:
For example, the [Tb(HL)(H₂O)] MOF exhibits intense green emission (λₑₘ = 545 nm) due to efficient energy transfer from the ligand to Tb³⁺ ions, with a quantum yield of 18% [1]. Such mechanisms are critical for applications in optoelectronics and sensing.
The ligand-to-metal charge transfer characteristics of 9H-Carbazole-3,6-dicarboxylic acid complexes represent a fundamental aspect governing their optoelectronic functionality [1]. These complexes demonstrate distinctive electronic transitions that arise from the interaction between the electron-rich carbazole moiety and coordinated metal centers [2]. The carbazole-dicarboxylate ligand exhibits characteristic absorption behaviors that facilitate efficient charge transfer processes through its extended π-conjugated system [3].
Metal-organic frameworks incorporating 9H-Carbazole-3,6-dicarboxylic acid derivatives display well-defined charge transfer bands in their ultraviolet-visible absorption spectra [1]. The ligand-centered transitions typically occur around 340 nanometers, corresponding to π-π* electronic excitations within the carbazole core structure [4]. These transitions serve as the initial step in the antenna-type light harvesting mechanism, where the carbazole units function as energy donors within the framework architecture [1].
The efficiency of ligand-to-metal charge transfer is significantly influenced by the coordination environment and the specific metal ion employed [5]. Europium and ytterbium complexes with carbazole-based ligands demonstrate exceptionally high sensitization efficiencies, with europium complexes achieving quantum yields of 31.7% in dimethyl sulfoxide solution [5]. The sensitization process involves energy migration from the singlet excited state of the carbazole ligand to the triplet manifold, followed by energy transfer to the metal-centered excited states [5].
Photophysical investigations reveal that the charge transfer efficiency is highly dependent on the donor-acceptor distance within the molecular structure [5]. Iron carbazole complexes exhibit multiple charge transfer bands centered at approximately 300 and 335 nanometers, which have been attributed to ligand-to-metal charge transfer, metal-to-metal charge transfer, and intraligand charge transfer processes [2]. The presence of dual fluorescence emission bands at 445 and 485 nanometers in these systems indicates the occurrence of both intraligand charge transfer and ligand-to-metal charge transfer phenomena [2].
Table 1: Photophysical Properties of Carbazole-3,6-dicarboxylic acid Systems
| Complex/System | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) | Lifetime |
|---|---|---|---|---|
| Zn(L)0.5(bpy) MOF | ~340, antenna behavior | Color change: colorless to purple | Energy transfer dependent | Fast, controllable, reversible |
| Zn(L)0.5(bpe) MOF | ~340, antenna behavior | Different photochromic behavior | Energy transfer dependent | Different sensitivity/gamut |
| Eu(CPAD)3 complex | 360 (ligand absorption) | 580-720 (Eu³⁺ transitions) | 31.7 (DMSO), 2.7 (H₂O) | 1.464 ms (DMSO), 0.382 ms (H₂O) |
| Yb(CPAD)3 complex | 360 (ligand absorption) | 980-1040 (Yb³⁺ transitions) | 0.75 (DMSO), 0.028 (H₂O) | 37.86 μs (DMSO), 0.52 μs (H₂O) |
The structural analysis of coordination cages incorporating carbazole-3,6-dicarboxylate ligands reveals that the thermal stability and charge transfer characteristics are enhanced through aryl-aryl interactions between adjacent cage structures [6]. These intermolecular interactions facilitate more efficient electronic communication and improve the overall photophysical performance of the materials [6]. The benzyl-functionalized variants demonstrate increased thermal stability compared to unfunctionalized counterparts, suggesting that structural modifications can optimize charge transfer efficiency [6].
The integration of 9H-Carbazole-3,6-dicarboxylic acid derivatives in organic light emitting diode architectures enables precise control over emission characteristics and device performance [7]. Carbazole-derived compounds demonstrate exceptional versatility in achieving white emission through strategic molecular design and device architecture optimization [7]. The photoluminescence properties of these materials can be systematically tuned by modifying the substitution patterns and incorporating electron-withdrawing or electron-donating groups [3].
White organic light emitting diodes based on carbazole-derived compounds exhibit remarkable performance characteristics with color coordinates closely approximating natural white light [7]. The emission spectra demonstrate well-defined peaks at 407 nanometers for certain carbazole derivatives, while modified structures show emission maxima at 430 nanometers [7]. The quantum yields of photoluminescence in film form range from 7% to 16% for different carbazole compounds, indicating the significant impact of molecular structure on emission efficiency [7].
The electroluminescence mechanism in carbazole-based organic light emitting diodes involves the mixing of excitonic and electromeric radiation processes [7]. The turn-on voltage for white organic light emitting diodes incorporating carbazole derivatives is typically 6 volts, with maximum brightness reaching 10,000 candela per square meter [7]. External quantum efficiencies between 5% and 7% are consistently achieved across different carbazole-based device configurations [7].
Advanced carbazole architectures incorporating aggregation-induced emission characteristics demonstrate superior performance in organic light emitting diode applications [8]. Blue-emitting carbazole systems achieve external quantum efficiencies of 5.71% with emission wavelengths at 451 nanometers and color coordinates of (0.165, 0.141) [8]. The current efficiency of these devices reaches 6.81 candela per ampere, demonstrating the potential for high-performance display applications [8].
Table 2: Organic Light Emitting Diode Device Performance Parameters
| Device Type | Turn-on Voltage (V) | Maximum Brightness (cd/m²) | External Quantum Efficiency (%) | CIE Color Coordinates (x,y) |
|---|---|---|---|---|
| White OLED (Compound 1) | 6 | 10,000 | 5-7 | (0.31, 0.35) |
| White OLED (Compound 2) | 6 | 10,000 | 5-7 | (0.32, 0.34) |
| White OLED (Compound 3) | 6 | 10,000 | 5-7 | (0.38, 0.34) |
| Blue Carbazole OLED | Not reported | 2,515 | 2.0 | (0.17, 0.28) |
| TPE-TADC Blue OLED | Not reported | Not reported | 5.71 | (0.165, 0.141) |
The development of hybrid white organic light emitting diodes utilizing carbazole-based emissive layers demonstrates exceptional performance with external quantum efficiencies reaching 19.2% [8]. These devices exhibit tunable color characteristics from pure white (0.33, 0.33) to warm white (0.44, 0.46) depending on the applied voltage conditions [8]. The current efficiency of hybrid systems achieves 56.7 candela per ampere, representing a significant advancement in organic light emitting diode technology [8].
Narrow-band blue emission has been achieved through molecular vibration limitation strategies in carbazole-based organic light emitting diodes [9]. Indolocarbazole derivatives demonstrate full-width-at-half-maximum values as low as 15 nanometers, contributing to highly pure blue emission characteristics [9]. The external quantum efficiency of these narrow-band systems reaches 8.87% in triplet-triplet fusion fluorescence mode and 22.3% in sensitized fluorescence configuration [9].
The operational stability of carbazole-based organic light emitting diodes represents a critical performance parameter for practical applications [9]. Long-term testing reveals that devices maintain 95% of their initial luminance at 1000 candela per square meter for 1545 hours, demonstrating exceptional stability for blue organic light emitting diode technology [9]. This longevity is attributed to the restricted molecular vibrations and optimized aromatic framework structure inherent in the carbazole system [9].
The integration of 9H-Carbazole-3,6-dicarboxylic acid chromophores into visible light-responsive systems enables enhanced light harvesting capabilities across extended spectral ranges [10]. Carbazole-based artificial light-harvesting systems demonstrate remarkable antenna effects with values reaching 38.5, significantly surpassing recently reported light-harvesting assemblies [10]. These systems utilize supramolecular assembly strategies to achieve efficient energy transfer from carbazole donors to acceptor molecules [10].
The donor-acceptor architecture incorporating carbazole units as electron-donating components demonstrates exceptional visible light absorption characteristics [3]. Carbazole-barbituric acid and carbazole-thiobarbituric acid derivatives exhibit distinct absorption bands at 441 and 473 nanometers respectively, corresponding to intramolecular charge transfer transitions [3]. The molar extinction coefficients for these systems reach 26,543 and 36,490 inverse molar centimeters, indicating strong light-absorbing capabilities [3].
Photovoltaic applications of carbazole-based chromophores demonstrate significant power conversion efficiencies in dye-sensitized solar cell configurations [11]. Carbazole derivatives with donor-π-acceptor architectures achieve power conversion efficiencies of 5.68% under standard illumination conditions [11]. The fluorescence emission characteristics span from 431 to 881 nanometers, covering a broad spectral range suitable for light harvesting applications [11].
Table 3: Charge Transfer and Optical Properties
| System | ICT Transition (nm) | π-π* Transition (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Optical Band Gap (eV) |
|---|---|---|---|---|
| Carbazole-BA (Cz-BA) | 441 | 343 | 26,543 | 2.58 |
| Carbazole-TBA (Cz-TBA) | 473 | 351 | 36,490 | 2.42 |
| Carbazole-based D-π-A chromophore | ~25,000-30,000 range | High energy transitions | 25,000-30,000 | 2.2-2.4 |
The photocatalytic applications of carbazole chromophores demonstrate exceptional performance in cross-coupling dehydrogenation reactions under visible light irradiation [10]. The assembly of carbazole-based donors with water-soluble phosphate-pillar [12]arene and eosin Y acceptors creates highly efficient photocatalytic systems [10]. These assemblies exhibit aggregation-induced emission enhancement, making them ideal energy donors for visible light photocatalysis [10].
Metal-organic frameworks incorporating carbazole-dicarboxylic acid ligands demonstrate tunable photochromic behavior with controllable sensitivity and color gamut characteristics [1]. The substitution of different chromophore units within the framework structure enables precise adjustment of energy transfer efficiency [1]. These systems exhibit rapid, reversible color transformations from colorless to purple under ultraviolet light exposure, with the photochromic behavior being both fast and controllable [1].
Table 4: Chromophore Integration for Visible Light Responsiveness
| Application | Carbazole System | Visible Light Response (nm) | Antenna Effect/Efficiency | Key Feature |
|---|---|---|---|---|
| Photocatalytic Cross-coupling | CTD-WPP5-ESY Assembly | Broad visible spectrum | 38.5 | AIE enhancement |
| Dye-Sensitized Solar Cells | Carbazole-based D-π-A dyes | 431-881 | Power conversion: 5.68% | Thermodynamic driving forces |
| Light-Harvesting Systems | Carbazole artificial LHS | Enhanced visible absorption | High energy transfer efficiency | Supramolecular assembly |
| Energy Transfer Systems | Carbazole-dicarboxylate MOFs | UV to visible conversion | Controllable energy transfer | Photochromic behavior |
The refractive index properties of carbazole chromophores play a crucial role in their optical applications [3]. Theoretical calculations based on the Dimitrov-Sakka relation yield refractive index values of 2.308 for carbazole-barbituric acid and 2.311 for carbazole-thiobarbituric acid derivatives [3]. The high-frequency dielectric constants determined from these refractive indices are 5.330 and 5.341 respectively, indicating favorable optical properties for photonic applications [3].